molecular formula C12H13ClN4OS B10875433 N-(4-chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

N-(4-chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B10875433
M. Wt: 296.78 g/mol
InChI Key: XOQVELYOIKQSNM-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a chlorophenyl group, an ethyl-substituted triazole ring, and a sulfanyl linkage, making it a molecule of interest in various fields of research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving an appropriate hydrazine and an ethyl-substituted nitrile.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a thiol reacts with a suitable electrophile.

    Acetamide Formation: The final step involves the formation of the acetamide linkage, typically through an amide coupling reaction between the chlorophenyl amine and the triazole-sulfanyl intermediate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the chlorophenyl group or the triazole ring, potentially altering the electronic properties of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced chlorophenyl derivatives, hydrogenated triazole rings.

    Substitution: Functionalized derivatives with various substituents on the phenyl or triazole rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials or as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide would depend on its specific application. For instance, if it acts as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membrane integrity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-2-[(4H-1,2,4-triazol-3-yl)sulfanyl]acetamide: Lacks the ethyl substitution on the triazole ring.

    N-(4-bromophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide: Contains a bromophenyl group instead of a chlorophenyl group.

    N-(4-chlorophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide: Features a methyl substitution on the triazole ring.

Uniqueness

The presence of the ethyl group on the triazole ring and the chlorophenyl group distinguishes N-(4-chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide from its analogs. These structural features may influence its reactivity, biological activity, and physical properties, making it a unique compound for specific applications.

Properties

Molecular Formula

C12H13ClN4OS

Molecular Weight

296.78 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C12H13ClN4OS/c1-2-10-15-12(17-16-10)19-7-11(18)14-9-5-3-8(13)4-6-9/h3-6H,2,7H2,1H3,(H,14,18)(H,15,16,17)

InChI Key

XOQVELYOIKQSNM-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NN1)SCC(=O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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